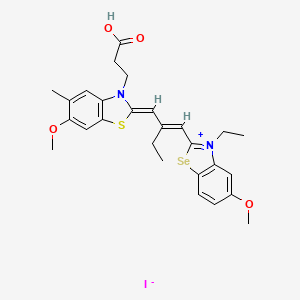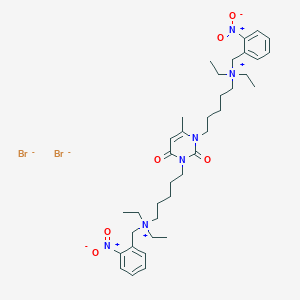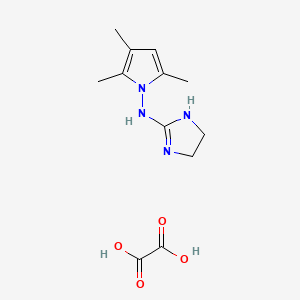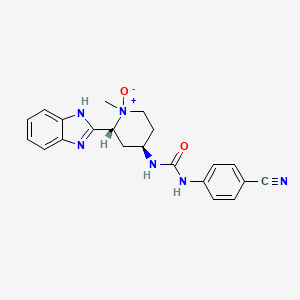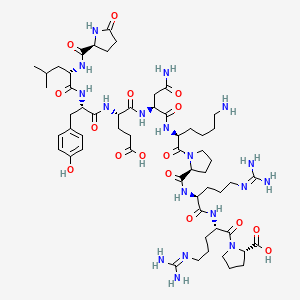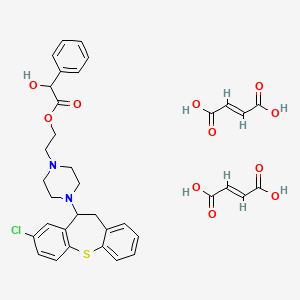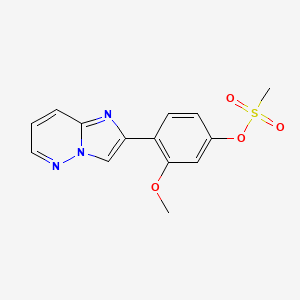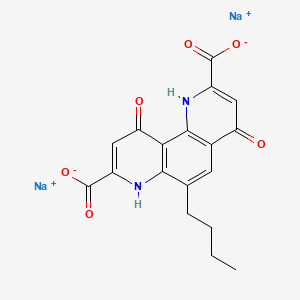
Bufrolin disodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bufrolin disodium involves the reaction of 6-butyl-4,10-dihydroxy-1,7-phenanthroline-2,8-dicarboxylic acid with sodium hydroxide to form the disodium salt . The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete conversion of the acid to its disodium salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bufrolin disodium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: This compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phenanthroline derivatives, while reduction can produce reduced phenanthroline compounds .
Scientific Research Applications
Bufrolin disodium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: This compound is employed in studies involving GPR35 receptor agonism and mast cell stabilization.
Industry: This compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Bufrolin disodium exerts its effects primarily through its agonistic activity on the GPR35 receptor . Upon binding to GPR35, this compound activates downstream signaling pathways that lead to the stabilization of mast cells and inhibition of inflammatory responses . The molecular targets involved include various intracellular signaling proteins and enzymes that mediate the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Lodoxamide: Another potent agonist of GPR35 with similar antiallergic properties.
Cromolyn disodium: A related compound with modest potency as a GPR35 agonist.
Nedocromil sodium: Shares structural similarities and functional properties with bufrolin disodium.
Uniqueness
This compound stands out due to its high potency and equipotent activity on both human and rat GPR35 receptors . This makes it a valuable tool in both human and animal studies, providing consistent results across different species .
Properties
CAS No. |
54545-84-5 |
|---|---|
Molecular Formula |
C18H14N2Na2O6 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
disodium;6-butyl-4,10-dioxo-1,7-dihydro-1,7-phenanthroline-2,8-dicarboxylate |
InChI |
InChI=1S/C18H16N2O6.2Na/c1-2-3-4-8-5-9-12(21)6-10(17(23)24)20-16(9)14-13(22)7-11(18(25)26)19-15(8)14;;/h5-7H,2-4H2,1H3,(H,19,22)(H,20,21)(H,23,24)(H,25,26);;/q;2*+1/p-2 |
InChI Key |
KMURAXKESYZSRJ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC1=CC2=C(C3=C1NC(=CC3=O)C(=O)[O-])NC(=CC2=O)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


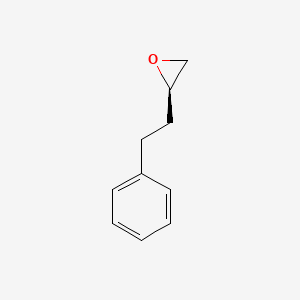
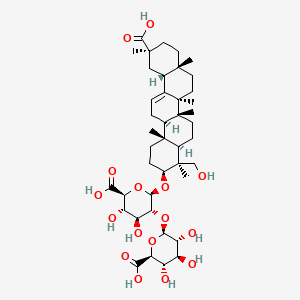
![3-[[4-[[Diamino(phenylazo)phenyl]azo]-m-tolyl]azo]-N,N,N-trimethylanilinium chloride](/img/structure/B12774640.png)

